molecular formula C17H15FN2O2 B4734910 N-allyl-2-[(4-fluorobenzoyl)amino]benzamide

N-allyl-2-[(4-fluorobenzoyl)amino]benzamide

Cat. No. B4734910
M. Wt: 298.31 g/mol
InChI Key: CNZKWEXZOJDTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-fluorobenzoyl)amino]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been identified as a potential target for cancer therapy.

Mechanism of Action

N-allyl-2-[(4-fluorobenzoyl)amino]benzamide is a potent inhibitor of this compound, which is an enzyme involved in DNA repair. Inhibition of this compound leads to the accumulation of DNA damage and ultimately cell death. This compound inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways such as BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical studies. It has been shown to have a favorable pharmacokinetic profile and is able to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. However, further studies are needed to determine the long-term effects of this compound inhibition on normal cells and tissues.

Advantages and Limitations for Lab Experiments

N-allyl-2-[(4-fluorobenzoyl)amino]benzamide is a potent and selective this compound inhibitor, making it a valuable tool for studying the role of this compound in various biological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-allyl-2-[(4-fluorobenzoyl)amino]benzamide and this compound inhibitors in general. One area of interest is the development of combination therapies that target multiple pathways involved in DNA repair. Another area of interest is the development of this compound inhibitors with improved selectivity and pharmacokinetic profiles. Additionally, the role of this compound inhibitors in the treatment of neurodegenerative disorders and inflammatory diseases warrants further investigation.

Scientific Research Applications

N-allyl-2-[(4-fluorobenzoyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. This compound inhibitors have been shown to be effective in the treatment of cancer, particularly in combination with other chemotherapeutic agents. This compound has also been studied for its potential use in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases.

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-11-19-17(22)14-5-3-4-6-15(14)20-16(21)12-7-9-13(18)10-8-12/h2-10H,1,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZKWEXZOJDTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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